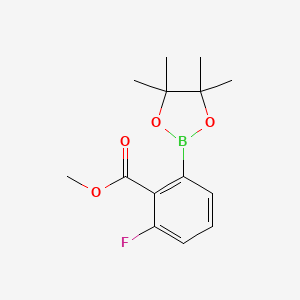

Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

説明

Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1293284-61-3) is a boronic ester derivative with a fluorine atom at the 2-position and a methyl ester group at the 1-position of the benzene ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 6-position enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials synthesis . Its molecular formula is $ \text{C}{15}\text{H}{19}\text{BF}\text{O}_4 $, with a molecular weight of 303.12 g/mol .

特性

IUPAC Name |

methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-6-8-10(16)11(9)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBBXOCBQBADHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301130972 | |

| Record name | 2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301130972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293284-61-3 | |

| Record name | 2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1293284-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301130972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Transition-Metal Catalyzed Borylation of Halogenated Methyl Benzoates

The most common route to synthesize methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves palladium-catalyzed borylation of methyl 2-fluoro-6-halobenzoates (typically bromides or chlorides) using bis(pinacolato)diboron as the boron source.

| Component | Amount/Ratio | Role |

|---|---|---|

| Methyl 2-fluoro-6-halobenzoate | 1 equiv | Substrate |

| Bis(pinacolato)diboron (B2pin2) | 1.1 equiv | Boron source |

| Pd(dppf)Cl2·DCM | 4 mol% | Palladium catalyst |

| Potassium acetate (KOAc) | 3 equiv | Base |

| 1,4-Dioxane | Solvent (e.g., 80 mL per 12 mmol substrate) | Reaction medium |

| Temperature | 90 °C | Reaction temperature |

| Time | 24 hours | Reaction duration |

Procedure Summary:

- The substrate methyl 2-fluoro-6-bromobenzoate is dissolved in 1,4-dioxane along with bis(pinacolato)diboron, Pd(dppf)Cl2·DCM catalyst, and KOAc base.

- The reaction mixture is degassed with nitrogen to remove oxygen.

- The mixture is heated at 90 °C for 24 hours.

- After cooling, the crude product is filtered and purified by silica gel column chromatography using petroleum ether and ethyl acetate gradient.

- The product is obtained as a clear oil with typical yields around 74%.

Iridium-Catalyzed C–H Borylation of Methyl Benzoates

Another method involves direct C–H borylation of methyl benzoate derivatives using iridium catalysts and bis(pinacolato)diboron, which can be adapted for fluorinated substrates.

| Component | Amount/Ratio | Role |

|---|---|---|

| Methyl benzoate substrate | 1 equiv | Starting material |

| Bis(pinacolato)diboron (B2pin2) | 1.2 equiv | Boron source |

| [IrOMe(cod)]2 | 3 mol% | Iridium catalyst |

| Si,S-ligand | 6 mol% | Ligand for iridium catalyst |

| 2-Methyltetrahydrofuran (2-Me-THF) | Solvent (0.5 mL per 0.5 mmol substrate) | Reaction medium |

| Temperature | 80 °C | Reaction temperature |

| Time | 16 hours | Reaction duration |

Procedure Summary:

- The iridium catalyst precursor [IrOMe(cod)]2 is pre-stirred with the Si,S-ligand for 1 hour.

- Methyl benzoate substrate and bis(pinacolato)diboron are added to the reaction vessel containing the catalyst mixture.

- The sealed tube is heated at 80 °C for 16 hours under stirring.

- Upon completion, the mixture is cooled and exposed to air to quench the reaction.

- The product is isolated after purification steps.

This method is advantageous for direct C–H activation without the need for pre-functionalized halogenated substrates but may require optimization for fluorinated derivatives.

Notes on Fluorinated Substrate Specifics

- The presence of the fluorine atom at the 2-position of the benzoate ring can influence reactivity and selectivity.

- Palladium-catalyzed borylation of methyl 2-fluoro-6-bromobenzoate proceeds efficiently under standard conditions with bis(pinacolato)diboron and KOAc base.

- Iridium-catalyzed C–H borylation may require ligand and catalyst system tuning to accommodate the electronic effects of fluorine.

Summary Table of Preparation Methods

| Method | Catalyst System | Substrate Type | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2·DCM (4 mol%) | Methyl 2-fluoro-6-bromobenzoate | Bis(pinacolato)diboron | 1,4-Dioxane | 90 | 24 | ~74 | Requires base KOAc, inert atmosphere |

| Ir-catalyzed C–H borylation | [IrOMe(cod)]2 (3 mol%) + Si,S-ligand | Methyl benzoate derivatives | Bis(pinacolato)diboron | 2-Me-THF | 80 | 16 | Variable | Direct C–H activation, ligand-dependent |

Industrial Production and Quality

- Commercial production of this compound is well established with mature processes capable of producing up to 100 kg scale batches.

- Product purity is typically ≥98%, with stable supply chains reported by manufacturers specializing in pharmaceutical intermediates.

化学反応の分析

Types of Reactions

Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: The Suzuki-Miyaura reaction requires a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).

Major Products

Substitution Reactions: Products include derivatives where the fluorine atom is replaced by the nucleophile.

Coupling Reactions: Products include biaryl compounds formed by the coupling of the boronic ester with an aryl halide.

科学的研究の応用

Medicinal Chemistry

Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is significant in the development of pharmaceuticals. The fluorine atom enhances the compound's metabolic stability and bioavailability, making it a valuable candidate for drug design.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that modifications in the benzoate structure can lead to increased potency against specific cancer cell lines. The presence of the dioxaborolane moiety contributes to the compound's ability to interact with biological targets effectively.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules. The dioxaborolane group facilitates cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes.

Table 1: Comparison of Cross-Coupling Efficiency

| Compound | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Suzuki Coupling | 85% | Pd catalyst |

| Other Boron Compounds | Suzuki Coupling | 70% | Pd catalyst |

This table illustrates that this compound outperforms other boron compounds in terms of yield under similar conditions.

Material Science

The compound is also explored for its potential applications in material science. Specifically, its unique properties allow it to be used in the development of polymers and nanomaterials.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant for creating advanced materials suitable for aerospace and automotive industries.

Agricultural Chemistry

Another area of application is in agricultural chemistry where this compound may serve as a precursor for agrochemicals. The fluorine substitution can improve the efficacy and selectivity of herbicides and pesticides.

Research Findings

Studies have shown that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This characteristic makes this compound a candidate for further exploration in developing new agrochemical formulations.

作用機序

The mechanism of action of Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate depends on the specific application. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

類似化合物との比較

Positional Isomers: Fluorine Substitution

Compound : Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1400976-17-1)

- Structural Difference : Fluorine at the 4-position instead of 2.

- Impact : The 4-fluoro isomer may exhibit altered electronic effects due to the fluorine’s electron-withdrawing nature. This could influence regioselectivity in cross-coupling reactions or alter solubility compared to the 2-fluoro derivative .

Functional Group Variation: Methoxy vs. Fluoro

Compound : Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1146214-77-8)

- Structural Difference : Methoxy (-OCH₃) replaces fluorine at the 2-position.

- This may slow Suzuki coupling rates or require harsher reaction conditions .

Trifluoromethyl Substitution

Compound : Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate (CAS: 1146214-86-9)

- Structural Difference : Trifluoromethyl (-CF₃) at the 4-position.

- However, steric hindrance from -CF₃ might reduce reactivity in sterically demanding systems .

Aldehyde Functional Group

Compound : 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Structural Difference : Aldehyde (-CHO) replaces the methyl ester.

- Impact : The aldehyde group is more reactive than esters in nucleophilic additions or condensations, expanding utility in synthesizing imines or heterocycles. However, it may reduce stability during storage compared to ester derivatives .

Extended Aromatic Systems

Compound : Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate

- Structural Difference : Naphthalene ring replaces benzene.

- Impact : Extended conjugation may enhance UV absorption properties, making it suitable for optoelectronic materials. The larger aromatic system could also increase steric demands in coupling reactions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 1293284-61-3 | $ \text{C}{15}\text{H}{19}\text{BF}\text{O}_4 $ | 303.12 | 2-F, 6-boronic ester, 1-COOCH₃ |

| Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 1400976-17-1 | $ \text{C}{14}\text{H}{18}\text{BF}\text{O}_4 $ | 280.10 | 4-F, 2-boronic ester, 1-COOCH₃ |

| Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 1146214-77-8 | $ \text{C}{16}\text{H}{22}\text{BO}_5 $ | 317.15 | 2-OCH₃, 6-boronic ester, 1-COOCH₃ |

| Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate | 1146214-86-9 | $ \text{C}{15}\text{H}{18}\text{BF}3\text{O}4 $ | 330.11 | 4-CF₃, 2-boronic ester, 1-COOCH₃ |

| 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 2246590-73-6 | $ \text{C}{13}\text{H}{15}\text{BF}\text{O}_3 $ | 263.07 | 2-F, 6-boronic ester, 1-CHO |

Key Research Findings

- Reactivity in Suzuki Couplings : The 2-fluoro derivative (target compound) exhibits moderate reactivity due to fluorine’s electron-withdrawing effect, which activates the ring while maintaining steric accessibility. In contrast, the -CF₃ analog shows faster coupling rates but may require precise temperature control to avoid side reactions .

- Stability : Boronic esters with electron-withdrawing groups (e.g., -F, -CF₃) demonstrate enhanced hydrolytic stability compared to electron-donating groups (-OCH₃) .

- Applications : The target compound is widely used in pharmaceutical intermediates (e.g., kinase inhibitors), whereas the naphthoate analog finds niche roles in materials science due to its extended π-system .

生物活性

Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 1293284-61-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C14H18BFO4

- Molecular Weight : 280.10 g/mol

- IUPAC Name : this compound

- Purity : ≥95%

The compound features a benzoate moiety with a fluorine substituent and a dioxaborolane group that enhances its chemical reactivity and potential biological interactions.

The proposed mechanism for the biological activity of this compound involves the modification of essential cysteine residues in bacterial proteins. This modification can disrupt critical biological pathways within the bacteria, leading to cell death .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary data suggest that at certain concentrations, the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Cytotoxicity Evaluation :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H18BFO4 |

| Molecular Weight | 280.10 g/mol |

| Purity | ≥95% |

| CAS Number | 1293284-61-3 |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Active against resistant strains |

| Cytotoxicity | Selective towards cancer cells |

Q & A

Q. What are the optimal conditions for synthesizing Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate via Suzuki-Miyaura coupling?

The Suzuki-Miyaura reaction typically employs palladium catalysts (e.g., Pd(dppf)Cl₂), a base (e.g., Na₂CO₃), and a mixed solvent system (e.g., DME/water) at 80°C . For this compound, coupling with aryl halides or triflates requires stoichiometric control of the boronate ester (1.1–1.5 equiv) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How is this compound characterized using NMR spectroscopy?

Key NMR signals include:

Q. What purification techniques are effective for isolating this boronate ester?

- Column chromatography with silica gel and a hexane/ethyl acetate eluent (gradient 5–20% ethyl acetate) effectively separates the product from unreacted starting materials.

- Recrystallization from ethanol/water mixtures (4:1 v/v) yields high-purity crystals, as demonstrated for structurally similar boronate esters .

Q. What are common side reactions during synthesis or handling?

- Hydrolysis of the dioxaborolane ring under acidic or aqueous conditions.

- Ester group saponification in strongly basic media.

- Oxidative deboronation in the presence of peroxides.

Store the compound under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent aromatic ring, increasing oxidative addition efficiency with Pd⁰ catalysts. However, steric hindrance near the boron group can reduce coupling yields compared to non-fluorinated analogs. Computational studies (DFT) are recommended to quantify electronic effects .

Q. What strategies improve regioselectivity in meta-substituted arene synthesis using this compound?

Q. How can low yields in cross-coupling reactions involving this boronate ester be addressed?

- Catalyst optimization : Test Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos, XPhos) to improve turnover.

- Protecting groups : Introduce temporary protecting groups (e.g., THP) on sensitive functional groups to prevent side reactions .

- Reaction monitoring : Use LC-MS to identify intermediates and adjust stoichiometry dynamically .

Q. How to resolve contradictions in reported catalytic systems for reactions involving this compound?

Contradictions often arise from substrate scope limitations or solvent/base interactions. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。